molecular formula C24H30ClN3O4S B2664520 N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-72-0

N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2664520
CAS No.: 898415-72-0
M. Wt: 492.03
InChI Key: OAXUBQFBRZEDAB-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
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Scientific Research Applications

Enhancing HIV-1 Neutralization

N1-(2-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide analogs have been studied for their potential to enhance the neutralization of HIV-1. For instance, NBD-556, a related compound, has shown the ability to block the interaction between HIV-1 gp120 and CD4 receptors. This blocking action facilitates the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, potentially enhancing the neutralization of the virus. Such compounds could serve as a basis for developing novel therapeutic strategies against HIV-1 by enhancing the efficacy of existing antibodies or immunotherapies (Yoshimura et al., 2010).

Alzheimer's Disease Drug Candidates

Compounds structurally related to this compound have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have been specifically designed to inhibit acetylcholinesterase, an enzyme whose activity is associated with the pathology of Alzheimer's. By inhibiting this enzyme, the compounds aim to improve cognitive functions in Alzheimer's patients. This approach highlights the potential of such compounds in the development of new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Antibacterial Activity

Derivatives of this compound have been explored for their antibacterial properties. Research into such compounds has yielded insights into their potential as antibacterial agents, with some demonstrating moderate to strong activity against various Gram-positive and Gram-negative bacteria. This suggests their utility in addressing bacterial infections and highlights the broader antimicrobial potential of this chemical class (Khalid et al., 2016).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-7-6-8-19(28)11-12-26-23(29)24(30)27-21-10-5-4-9-20(21)25/h4-5,9-10,14-15,19H,6-8,11-13H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXUBQFBRZEDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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